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Compound of Interest

Compound Name:
4-(3-Chloro-5-fluorophenyl)-3-

fluorobenzoic acid

CAS No.: 1261970-29-9

Cat. No.: B572340

Get Quote

Part 1: Introduction & Chemical Identity
CAS 1261970-29-9 serves as a critical chemical probe for interrogating hydrophobic ligand-

binding pockets in proteins.[1] Its structure combines a polar "anchor" (carboxylic acid) with a

twisted, electron-deficient biaryl system (due to chloro/fluoro substitution), making it an ideal

tool for exploring halogen bonding and hydrophobic exclusion in protein active sites.[1]
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Property Value / Description

IUPAC Name 4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid

Molecular Formula C₁₃H₇ClF₂O₂

Molecular Weight 268.64 g/mol

Solubility
DMSO (>50 mM), Ethanol (Moderate); Insoluble

in water (neutral pH)

pKa (Calc.)
~3.5–4.0 (Acidic due to electron-withdrawing

fluorines)

Structural Class Biaryl Acid; TTR Stabilizer Isostere

Storage & Handling[1]
Stock Preparation: Dissolve in anhydrous DMSO to create a 10 mM or 50 mM stock.[1]

Vortex for 1 minute to ensure complete solvation.

Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid

freeze-thaw cycles.[1]

Precipitation Warning: Due to its lipophilicity, this probe may precipitate in aqueous buffers at

high concentrations (>100 µM) if pH < 5.[1]0. Always maintain pH > 7.0 in assay buffers.[1]

Part 2: Mechanism of Action (TTR Stabilization
Model)
The primary utility of CAS 1261970-29-9 lies in its ability to bind the thyroxine-binding pockets

of Transthyretin (TTR) or structurally similar proteins.[1] The mechanism involves "kinetic

stabilization," where the probe bridges protein subunits, preventing dissociation into

amyloidogenic monomers.[1]
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Figure 1:Mechanism of Action for Biaryl Acid Probes. The probe binds to the native tetrameric

state of the target protein, raising the activation energy required for dissociation and

subsequent aggregation.[1]

Part 3: Experimental Protocols
Protocol A: In Vitro Fluorescence Polarization (FP)
Binding Assay
Use this protocol to determine the binding affinity (

) of CAS 1261970-29-9 to a target protein (e.g., TTR) by displacing a fluorescent tracer.[1]

Materials:

Recombinant Human TTR (or target protein).[1]
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Fluorescent Tracer (e.g., Fluorescein-thyroxine or Resveratrol-fluorophore).[1]

Assay Buffer: 10 mM PBS, pH 7.4, 0.01% Triton X-100, 1% DMSO.[1]

Black 384-well microplates.[1]

Step-by-Step Methodology:

Tracer Preparation: Dilute the fluorescent tracer to a fixed concentration (e.g., 10 nM) in

Assay Buffer.[1]

Protein Titration: Prepare a serial dilution of the target protein to determine the

for the tracer (if not known).[1] Use a protein concentration ~

of the tracer for the competition assay.[1]

Probe Dilution: Prepare a 10-point serial dilution of CAS 1261970-29-9 in DMSO (start at

100 µM, 1:3 dilutions).

Plate Setup:

Add 10 µL of Protein solution.

Add 10 µL of Tracer solution.[1]

Add 200 nL of Probe (via pin tool or acoustic dispenser) to experimental wells.[1]

Controls: DMSO only (Max FP), Excess unlabeled competitor (Min FP).

Incubation: Incubate for 30 minutes at Room Temperature in the dark.

Readout: Measure Fluorescence Polarization (Ex/Em according to tracer) on a multimode

plate reader (e.g., EnVision).

Analysis: Plot mP (milli-polarization) vs. log[Probe]. Fit data to a 4-parameter logistic model

to calculate

and
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.[1]

Protocol B: Acid-Mediated Aggregation Assay
(Turbidimetry)
Use this protocol to validate the functional "stabilization" effect of the probe on TTR or similar

amyloidogenic proteins.[1]

Concept: Lowering pH induces protein unfolding and aggregation.[1] A functional probe will

prevent this turbidity increase.[1]

Workflow:

Preparation: Prepare 4 µM TTR (tetramer) in 10 mM Phosphate Buffer (pH 7.4).

Dosing: Add CAS 1261970-29-9 (10 µM final, 2.5x molar excess relative to tetramer) or

DMSO vehicle.

Incubation: Incubate mixture for 30 minutes at 37°C to allow binding.

Acidification: Add equal volume of Acetate Buffer (200 mM, pH 4.4) to trigger aggregation.[1]

Final pH should be ~4.4.[1]

Kinetics: Immediately monitor Absorbance at 350 nm or 400 nm every 1 minute for 2 hours

at 37°C.

Result:

Vehicle: Rapid increase in absorbance (aggregation).[1]

Probe (1261970-29-9): Flat or significantly delayed absorbance curve (stabilization).[1]

Protocol C: Cellular Permeability Assessment (PAMPA)
Since this is a carboxylic acid, permeability is pH-dependent.[1] This assay confirms if the

probe can cross cell membranes.[1]

Setup:
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Donor Plate: pH 6.5 (mimicking intestinal microclimate) or pH 7.4.[1]

Acceptor Plate: pH 7.4 buffer.[1]

Membrane: Artificial lipid membrane (PAMPA sandwich).[1]

Procedure:

Dilute CAS 1261970-29-9 to 10 µM in Donor Buffer.[1]

Add 150 µL to Donor wells. Add 300 µL Buffer to Acceptor wells.

Incubate for 5 hours at Room Temperature in a humidity chamber.

Quantify compound in Donor and Acceptor wells via LC-MS/MS.[1]

Calculation:

.

Expectation: High permeability (

cm/s) due to the lipophilic biaryl core, despite the ionization of the acid.[1]

Part 4: Data Interpretation & Troubleshooting
Expected Results Summary

Assay Metric
Expected Outcome for
Active Probe

FP Binding
< 1.0 µM (Indicating specific

hydrophobic pocket binding)

Turbidimetry % Aggregation
< 10% relative to Vehicle

control at 2 hours

Solubility Turbidity
Clear solution at 100 µM in

PBS (pH 7.[1]4)
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Troubleshooting Guide
Issue: High background in FP assay.

Cause: The probe itself might be autofluorescent (common with extended conjugated

biaryls) or precipitating.[1]

Fix: Run a "compound only" control without tracer. If fluorescent, switch to a Red-shifted

tracer (e.g., Cy5-labeled).[1]

Issue: Compound precipitation in Acid Assay.

Cause: The protonated form of the acid (at pH 4.[1]4) is insoluble.

Fix: Reduce probe concentration to 2 µM or use a milder acidification step (pH 5.0).[1]

Issue: No effect in Cell-Based Assays.

Cause: High protein binding (albumin) in media due to lipophilicity.[1]

Fix: Run assays in low-serum media (1% FBS) to increase free fraction.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Combi-Blocks [combi-blocks.com]

To cite this document: BenchChem. [Application Note: CAS 1261970-29-9 as a Chemical
Probe]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b572340/docs#application-note-cas-1261970-29-9-as-
a-chemical-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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